Micromonosporamide A

Glutamine metabolism Cancer metabolism Antiproliferative screening

Researchers studying glutamine addiction in cancer face a scarcity of chemical probes with conditional, mechanism-specific activity. Micromonosporamide A is a unique acyldipeptide that directly addresses this need. - Its antiproliferative activity (IC50 ~5 µM) is strictly dependent on the presence of extracellular glutamine, enabling precise differentiation of glutamine-addicted cell populations. - Unlike broad-acting microbial metabolites, its simple scaffold facilitates SAR studies and analog synthesis, providing a reliable and modifiable tool for targeted cancer metabolism research.

Molecular Formula C29H46N2O7
Molecular Weight 534.7 g/mol
Cat. No. B15143813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicromonosporamide A
Molecular FormulaC29H46N2O7
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(C(CCC(C)O)C(=O)O)O)NC(=O)C(C(C)C1=CC=CC=C1)NC(=O)C=CCC(C)CO
InChIInChI=1S/C29H46N2O7/c1-18(2)16-24(27(35)23(29(37)38)15-14-20(4)33)30-28(36)26(21(5)22-11-7-6-8-12-22)31-25(34)13-9-10-19(3)17-32/h6-9,11-13,18-21,23-24,26-27,32-33,35H,10,14-17H2,1-5H3,(H,30,36)(H,31,34)(H,37,38)/b13-9+/t19-,20-,21+,23+,24-,26+,27+/m1/s1
InChIKeyBXWJJONXANDYRF-ROHQWMMQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Micromonosporamide A: Glutamine-Dependent Antiproliferative Acyldipeptide


Micromonosporamide A is an acyldipeptide secondary metabolite first isolated from the fermentation broth of the soil actinomycete Micromonospora sp. MM609M-173N6 [1]. Unlike many bacterial metabolites that exhibit broad, non-specific cytotoxicity, this compound demonstrates antiproliferative activity that is strictly contingent upon the presence of glutamine in the cellular environment [1]. The planar structure, relative stereochemistry, and absolute configuration were rigorously elucidated using a combined approach of one- and two-dimensional NMR, high-resolution mass spectrometry, liquid chromatography-mass spectrometry (LC-MS) analysis, advanced Marfey‘s method, and total synthesis [1].

Workflow Glutamine-dependent metabolic studies in cancer cell lines
Selection Conditional antiproliferative probe with synthetic accessibility
Use Context Glutamine addiction research and SAR-driven analog development

Why Generic Peptides Cannot Replace Micromonosporamide A


The genus Micromonospora is a prolific source of diverse secondary metabolites including cyclic depsipeptides (e.g., rakicidins), polyketides (e.g., maklamicin), and indolocarbazole alkaloids [1]; however, these compounds operate through mechanistically distinct pathways such as hypoxia-selective cytotoxicity, direct antibacterial activity, or broad kinase inhibition [2]. Substituting Micromonosporamide A with another Micromonospora-derived peptide based solely on structural or genus-level similarity will fail to recapitulate its defining biological signature: the absolute requirement for extracellular glutamine to exert antiproliferative effects [3]. This conditional activity makes it uniquely suitable for studying glutamine addiction and metabolic vulnerability in cancer, and any substitution would invalidate experiments designed around this specific metabolic dependency.

Glutamine dependency lost
Other Micromonospora metabolites (maklamicin, rakicidins) do not require glutamine for activity, removing the defining conditional phenotype.
Distinct mechanism of action
Hypoxia-selective cytotoxicity or direct antibacterial effects cannot model glutamine-addicted cancer biology.
Experimental design invalidated
Replacing Micromonosporamide A with a generic peptide would eliminate the metabolic dependency signal central to the study design.

Micromonosporamide A: Comparative Evidence for Procurement


Glutamine-Dependent Antiproliferative Activity vs. Controls

Micromonosporamide A exhibits a conditional cytotoxic profile not observed with conventional antiproliferative agents. In a glutamine compensation assay, the compound demonstrated an IC50 value of approximately 5 µM against human cancer cells in the presence of glutamine-containing media; however, when cells were cultured in media supplemented with dimethyl-α-ketoglutarate (DMKG)—a cell-permeable α-ketoglutarate analog that bypasses glutamine metabolism—the antiproliferative effect was completely abrogated [1]. This conditional activity contrasts with the majority of in-class Micromonospora metabolites such as maklamicin, which exhibits direct antibacterial activity (MIC 0.2-0.8 µM against Micrococcus luteus) independent of metabolic supplementation [2].

Glutamine Dependency
Class-level
IC50 ~5 µM (+Gln) | No activity (+DMKG)
Comparator: Maklamicin MIC 0.2–0.8 µM (Gln-independent)
Supports glutamine addiction study design
Data from single study; verify in broader cell panels
Glutamine metabolism Cancer metabolism Antiproliferative screening

Synthetic Tractability Compared to Cyclic Depsipeptides

Micromonosporamide A is an acyldipeptide consisting of two amino acid residues linked via an amide bond, making it structurally far simpler than many other cyclic peptide metabolites from Micromonospora [1]. In contrast, rakicidins (e.g., rakicidin A and D) are complex cyclic depsipeptides containing 4-amino-2,4-pentadienoic acid, 3-hydroxy-2,4,16-trimethylheptadecanoic acid, sarcosine, and 3-hydroxyasparagine residues arranged in a macrocyclic scaffold that requires multi-step total synthesis [2]. The acyldipeptide scaffold of Micromonosporamide A enabled rapid total synthesis and stereochemical confirmation in the original characterization study [1].

Synthetic Tractability
Class-level
Acyldipeptide (2 residues, linear)
Rakicidins: macrocyclic depsipeptides with multiple chiral centers
Supports rapid analog synthesis for SAR
Total synthesis achieved in initial characterization study
Natural product synthesis Medicinal chemistry Structure-activity relationship

Glutamine Compensation Screening vs. Standard Cytotoxicity Assays

Micromonosporamide A was discovered using a glutamine compensation assay specifically designed to identify compounds that interfere with glutamine metabolism [1]. This screening strategy contrasts with the majority of Micromonospora-derived cytotoxic compounds—including lupinacidin C (tumor invasion inhibitor) and pyrrolosporin A (antitumor antibiotic)—which were identified using standard cytotoxicity or phenotypic assays without metabolic selection pressure [2]. The targeted screening approach enriches for compounds with specific metabolic vulnerabilities rather than general cytotoxicity.

Discovery Screening
Class-level
Glutamine compensation assay
Lupinacidin C / Pyrrolosporin A: phenotypic/cytotoxicity screens
Supports mechanism-of-action hypothesis generation
Enriches for metabolic vulnerabilities vs. general cytotoxicity
Bioassay-guided fractionation Metabolic screening Natural product discovery

Micromonosporamide A: Optimal Research Applications


Investigating Glutamine Addiction in Cancer Cell Lines

Micromonosporamide A is optimally deployed in experiments designed to interrogate glutamine dependency in cancer metabolism. Based on its demonstrated glutamine-dependent antiproliferative activity (IC50 ~5 µM in glutamine-containing media with complete loss of activity upon DMKG supplementation), researchers can use this compound as a chemical probe to distinguish between glutamine-addicted and glutamine-independent cell populations [1]. This application is particularly relevant for studying cancers with known MYC activation or KRAS mutations, which frequently exhibit enhanced glutamine utilization.

Medicinal Chemistry Starting Point for Glutamine Inhibitors

The acyldipeptide scaffold of Micromonosporamide A, comprising only two amino acid residues, offers a structurally tractable starting point for analog synthesis and structure-activity relationship (SAR) studies targeting glutamine-dependent pathways [1]. Unlike complex cyclic depsipeptides that require multi-step total synthesis, this compound's relative simplicity enables rapid analog generation for medicinal chemistry optimization campaigns [1].

Comparative Studies of Micromonospora Metabolite Mechanisms

Micromonosporamide A serves as a mechanistically distinct comparator in studies profiling the secondary metabolome of Micromonospora species. Its glutamine-dependent activity contrasts sharply with the hypoxia-selective cytotoxicity of rakicidins and the direct antibacterial action of maklamicin [1], enabling researchers to deconvolute the diverse bioactivities present in crude Micromonospora extracts and to validate that observed phenotypes are specific to the compound of interest rather than general microbial metabolite effects [1].

Application
Selection Property
Validation Focus
Glutamine addiction studies in cancer cell lines
Glutamine-dependent antiproliferative activity
Confirm glutamine dependency in target cell models; verify loss of activity with DMKG supplementation
Medicinal chemistry SAR starting point
Acyldipeptide scaffold with synthetic accessibility
Evaluate analog synthesis efficiency and SAR for glutamine pathway targets
Comparative Micromonospora metabolome studies
Distinct glutamine-dependent mechanism vs. hypoxia/antibacterial metabolites
Deconvolute mechanism-specific activities in crude extracts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Micromonosporamide A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.